molecular formula C28H34N4O7S B12319670 Cbz-DL-Arg-OBn.TsOH

Cbz-DL-Arg-OBn.TsOH

Cat. No.: B12319670
M. Wt: 570.7 g/mol
InChI Key: WVOKVKQFDWUGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-DL-Arg-OBn.TsOH, also known as benzyloxycarbonyl-DL-arginine benzyl ester p-toluenesulfonate, is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is a derivative of arginine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cbz-DL-Arg-OBn.TsOH typically involves the protection of the amino group of arginine using the benzyloxycarbonyl (Cbz) group. The synthesis can be achieved through the following steps:

    Protection of the Amino Group: The amino group of arginine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Esterification: The carboxyl group of the protected arginine is then esterified with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid (TsOH) to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Arg-OBn.TsOH undergoes several types of chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acid Hydrolysis: The benzyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

    Base Hydrolysis: The benzyl ester can also be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd/C, hydrogen gas

    Acid Hydrolysis: Hydrochloric acid, p-toluenesulfonic acid

    Base Hydrolysis: Sodium hydroxide, potassium hydroxide

Major Products Formed

    Deprotected Arginine: Removal of the Cbz group yields free arginine.

    Free Carboxylic Acid: Hydrolysis of the benzyl ester yields the free carboxylic acid form of arginine.

Scientific Research Applications

Cbz-DL-Arg-OBn.TsOH has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group for the amino group in peptide synthesis, allowing for selective reactions on other functional groups.

    Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and in the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Cbz-DL-Arg-OBn.TsOH involves the protection of the amino group of arginine, preventing unwanted reactions during peptide synthesis. The Cbz group is stable under basic and mildly acidic conditions but can be selectively removed by catalytic hydrogenation. The benzyl ester group protects the carboxyl group and can be removed by hydrolysis.

Comparison with Similar Compounds

Cbz-DL-Arg-OBn.TsOH is compared with other similar compounds such as:

    Boc-DL-Arg-OBn: Uses t-butyloxycarbonyl (Boc) as the protecting group instead of Cbz.

    Fmoc-DL-Arg-OBn: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.

    Alloc-DL-Arg-OBn: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness

This compound is unique due to its stability under a wide range of conditions and its ease of removal by catalytic hydrogenation, making it a versatile protecting group in peptide synthesis.

Properties

Molecular Formula

C28H34N4O7S

Molecular Weight

570.7 g/mol

IUPAC Name

benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10)

InChI Key

WVOKVKQFDWUGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.